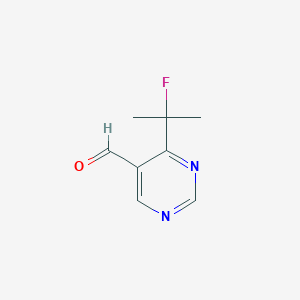

4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde

Descripción

BenchChem offers high-quality 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(2-fluoropropan-2-yl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-8(2,9)7-6(4-12)3-10-5-11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCLTHRISILVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=NC=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001205962 | |

| Record name | 5-Pyrimidinecarboxaldehyde, 4-(1-fluoro-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-14-9 | |

| Record name | 5-Pyrimidinecarboxaldehyde, 4-(1-fluoro-1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxaldehyde, 4-(1-fluoro-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound, 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde. In the absence of experimentally acquired spectra in the public domain, this document leverages established principles of NMR spectroscopy, substituent effects in heterocyclic systems, and known data for analogous structures to forecast the spectral characteristics of this molecule. The methodologies and theoretical framework presented herein are designed to serve as a robust reference for the identification, characterization, and quality control of this and similar fluorinated pyrimidine derivatives.

Introduction: The Challenge and Utility of Spectral Prediction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the introduction of fluorine-containing substituents can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The title compound, 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde, presents a unique combination of a fluorinated alkyl group and a reactive aldehyde on a pyrimidine core, making it a potentially valuable building block in drug discovery.

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1] However, for novel compounds, experimental data may not be readily available. In such instances, the accurate prediction of ¹H and ¹³C NMR spectra becomes a critical exercise. This guide provides a detailed, theoretically grounded prediction of the NMR spectra of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde, explaining the causal relationships between the molecular structure and the expected spectral features.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde are summarized below. These predictions are based on an analysis of substituent effects, and typical chemical shift ranges for the functional groups present.[2][3][4][5][6][7]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 10.5 | s | 1H | - | H-aldehyde |

| 9.3 | s | 1H | - | H2 (pyrimidine) |

| 9.1 | s | 1H | - | H6 (pyrimidine) |

| 1.8 | d | 6H | ⁴JHF ≈ 1-2 Hz | 2 x CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment |

| 192 | s | C=O (aldehyde) |

| 165 | s | C4 (pyrimidine) |

| 160 | s | C2 (pyrimidine) |

| 158 | s | C6 (pyrimidine) |

| 130 | s | C5 (pyrimidine) |

| 95 | d, ¹JCF ≈ 170-190 Hz | C(F)(CH₃)₂ |

| 25 | d, ²JCF ≈ 20-25 Hz | 2 x CH₃ |

Rationale for Spectral Predictions

¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule.

-

Aldehyde Proton (H-aldehyde): The proton of the aldehyde group is expected to be the most deshielded proton in the spectrum, with a predicted chemical shift of approximately 10.5 ppm.[2][3][8][9][10] This significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[10] This signal is predicted to be a singlet as there are no adjacent protons to couple with.

-

Pyrimidine Ring Protons (H2 and H6): The pyrimidine ring contains two protons at positions 2 and 6. These protons are in a heteroaromatic environment and are expected to resonate at high chemical shifts, predicted here to be around 9.3 and 9.1 ppm, respectively.[11][4][7] The electron-withdrawing nature of the two nitrogen atoms and the adjacent aldehyde and fluoro-alkyl substituents contribute to their deshielding.[4] Both signals are predicted to be singlets due to the absence of vicinal proton-proton coupling.

-

Methyl Protons (2 x CH₃): The six protons of the two methyl groups are chemically equivalent and are expected to give rise to a single signal. The predicted chemical shift is around 1.8 ppm. This signal is anticipated to be a doublet due to coupling with the fluorine atom over four bonds (⁴JHF).[12][13][14][15] Such long-range H-F coupling is commonly observed, with a typical magnitude of 1-2 Hz.[13][14]

¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals. The presence of the fluorine atom will introduce characteristic splitting patterns for the carbon atoms in the 1-fluoro-1-methyl-ethyl group.[12][13][14][15][16][17][18]

-

Aldehyde Carbonyl Carbon (C=O): The carbonyl carbon of the aldehyde is predicted to have a chemical shift of approximately 192 ppm, which is a characteristic value for aldehydes.[4][8]

-

Pyrimidine Ring Carbons (C2, C4, C5, C6): The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region. Based on data for substituted pyrimidines, the predicted chemical shifts are approximately 165 ppm (C4), 160 ppm (C2), 158 ppm (C6), and 130 ppm (C5).[7][19][20] The exact shifts are influenced by the electronic effects of the substituents.

-

Quaternary Carbon of the Fluoro-alkyl Group (C(F)(CH₃)₂): This carbon is directly attached to the fluorine atom and is expected to exhibit a large one-bond C-F coupling constant (¹JCF) in the range of 170-190 Hz.[12][13][14][17] Its chemical shift is predicted to be around 95 ppm. The signal will appear as a doublet in the proton-decoupled spectrum.

-

Methyl Carbons (2 x CH₃): The two equivalent methyl carbons are predicted to resonate at approximately 25 ppm. Due to two-bond coupling with the fluorine atom (²JCF), this signal is expected to appear as a doublet with a coupling constant of around 20-25 Hz.[12][13][14][17]

Experimental Protocols for Spectral Acquisition and Verification

To experimentally verify the predicted NMR data, the following protocols are recommended.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[21][22][23][24][25]

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ could also be used, which may influence the chemical shifts.[26][27][28][29][30][31]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is recommended. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume will improve the signal-to-noise ratio.[21][24]

-

Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[21]

-

Sample Filtration: To ensure a homogeneous magnetic field, the sample should be free of particulate matter. Filtering the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube is advised.[23][25]

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion, especially for resolving the aromatic protons.

-

¹H NMR: A standard single-pulse experiment should be sufficient. Key parameters include a spectral width of at least 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) should be acquired. A wider spectral width (e.g., 240 ppm) is necessary to encompass both the carbonyl and aliphatic regions. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which may require several hours depending on the sample concentration.

-

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and confirm the structure, a suite of 2D NMR experiments is highly recommended.[1][32][33][34][35]

-

COSY (Correlation Spectroscopy): While limited in this molecule due to the lack of H-H coupling, it would confirm the absence of such correlations.[32][34]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton with its directly attached carbon atom, confirming the assignments of the methyl protons to their corresponding carbons.[32][33][34]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for this molecule. It will reveal long-range (2-3 bond) correlations between protons and carbons, which will be instrumental in connecting the different fragments of the molecule. For example, correlations are expected between the aldehyde proton and C5 and C6 of the pyrimidine ring, and between the methyl protons and C4 and the quaternary carbon of the fluoro-alkyl group.[20][34]

-

Visualization of Key Structural Correlations and Workflow

The following diagrams illustrate the expected key correlations for structural elucidation and a proposed workflow for spectral analysis.

Caption: Predicted key 2D NMR (HSQC and HMBC) correlations for 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde.

Caption: Workflow for the prediction, acquisition, and analysis of NMR spectra for novel compounds.

Conclusion

This technical guide provides a detailed, theoretically-grounded prediction of the ¹H and ¹³C NMR spectra of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde. The presented data, along with the rationale and recommended experimental protocols, serves as a valuable resource for researchers working with this and structurally related compounds. The application of 2D NMR techniques, particularly HSQC and HMBC, will be essential for the unambiguous confirmation of the predicted assignments and the definitive structural elucidation of this novel fluorinated pyrimidine.

References

-

Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

-

Use of NMR in structure elucidation | PDF - Slideshare. (n.d.). Retrieved March 20, 2026, from [Link]

-

¹H and¹³C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.). Retrieved March 20, 2026, from [Link]

-

Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved March 20, 2026, from [Link]

-

Any one know about the aldhyde peak in proton NMR? - ResearchGate. (2017, November 27). Retrieved March 20, 2026, from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2023, November 20). Retrieved March 20, 2026, from [Link]

-

Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis. (2007, February 24). Retrieved March 20, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved March 20, 2026, from [Link]

-

¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (n.d.). Retrieved March 20, 2026, from [Link]

-

NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Retrieved March 20, 2026, from [Link]

-

NMR Sample Preparation Guidelines. (2011, February 16). Retrieved March 20, 2026, from [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. (2016, June 27). Retrieved March 20, 2026, from [Link]

-

FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved March 20, 2026, from [Link]

-

Coupling of Protons with Fluorine Page - ResearchGate. (2007, July 19). Retrieved March 20, 2026, from [Link]

-

proton 1H NMR spectrum of benzaldehyde C ₆ H ₅ CHO - Doc Brown's Chemistry. (2026, March 1). Retrieved March 20, 2026, from [Link]

-

Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. (n.d.). Retrieved March 20, 2026, from [Link]

-

How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13). Retrieved March 20, 2026, from [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). Retrieved March 20, 2026, from [Link]

-

Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

-

Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

-

How to Prepare Samples for NMR - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

-

¹H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr - Modgraph. (n.d.). Retrieved March 20, 2026, from [Link]

-

Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - University of St Andrews. (2024, October 28). Retrieved March 20, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved March 20, 2026, from [Link]

-

NMR Sample Preparation - Western University. (n.d.). Retrieved March 20, 2026, from [Link]

-

Nucleic Acid NMR. Chemical Shifts - IMSERC. (n.d.). Retrieved March 20, 2026, from [Link]

-

Structure Elucidation by NMR - NMR Service | ETH Zurich. (n.d.). Retrieved March 20, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved March 20, 2026, from [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 2). Retrieved March 20, 2026, from [Link]

-

NMR Spectroscopy :: ¹H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved March 20, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved March 20, 2026, from [Link]

-

16: Multinuclear - Chemistry LibreTexts. (2024, November 12). Retrieved March 20, 2026, from [Link]

-

NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved March 20, 2026, from [Link]

-

Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra | Journal of the American Chemical Society. (2023, August 31). Retrieved March 20, 2026, from [Link]

-

Simultaneous Proton and Fluorine decoupled ¹³C NMR - Magritek. (2014, July 30). Retrieved March 20, 2026, from [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Retrieved March 20, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved March 20, 2026, from [Link]

-

¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Retrieved March 20, 2026, from [Link]

-

Predict ¹³C carbon NMR spectra. (n.d.). Retrieved March 20, 2026, from [Link]

-

¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. (2013, November 15). Retrieved March 20, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved March 20, 2026, from [Link]

Sources

- 1. use of nmr in structure ellucidation | PDF [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ou.edu [ou.edu]

- 22. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. organomation.com [organomation.com]

- 25. publish.uwo.ca [publish.uwo.ca]

- 26. tandfonline.com [tandfonline.com]

- 27. academic.oup.com [academic.oup.com]

- 28. reddit.com [reddit.com]

- 29. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 31. scs.illinois.edu [scs.illinois.edu]

- 32. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 33. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 34. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 35. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

Crystal structure analysis of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde

An in-depth technical analysis of the crystallographic properties and structural dynamics of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde .

Executive Summary

The structural elucidation of substituted pyrimidine-5-carbaldehydes is a critical frontier in both pharmaceutical development and the study of asymmetric autocatalysis. Specifically, 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde represents a highly specialized intermediate. The integration of a fluorinated isopropyl moiety at the C4 position introduces profound stereoelectronic effects, altering both the supramolecular packing of the crystal lattice and the molecule's reactivity profile. This guide provides a comprehensive, self-validating methodology for the single-crystal growth, X-ray diffraction (XRD) analysis, and mechanistic interpretation of this compound, grounded in established crystallographic standards.

Stereoelectronic Profiling and Structural Rationale

The molecular architecture of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde is defined by three competing structural forces:

-

π-Conjugation: The 5-carbaldehyde group strongly prefers a coplanar orientation with the pyrimidine ring to maximize orbital overlap. In analogous pyrimidine-5-carbaldehyde structures, the maximum deviation of the aldehyde oxygen from the pyrimidine plane is typically less than 0.1 Å 1.

-

Steric Hindrance: The bulky 1-fluoro-1-methylethyl (fluorinated isopropyl) group at C4 forces localized distortion. To minimize steric clash with the adjacent formyl proton, the C4 substituent must adopt a specific torsion angle, breaking the idealized symmetry of the pyrimidine core.

-

Halogen Bonding & Supramolecular Assembly: Fluorine, being highly electronegative, acts as a potent hydrogen-bond acceptor. In the solid state, intermolecular C–H⋯F interactions drive the formation of extended polymeric chains, which act cooperatively with standard C–H⋯O and N–H⋯N hydrogen bonds to stabilize the lattice [[2]]().

Self-Validating Protocol for Crystal Growth & XRD Analysis

To obtain diffraction-quality single crystals, researchers must avoid rapid precipitation, which inevitably leads to twinned or highly disordered lattices. The following protocol utilizes a vapor diffusion method, chosen specifically because the slow reduction of the solvent's dielectric constant allows for thermodynamically controlled nucleation 3.

Step-by-Step Methodology

-

Sample Preparation: Dissolve ~10 mg of high-purity (>99%) 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde in 1.0 mL of anhydrous acetone within a 2-dram glass sample vial. Causality: Acetone provides excellent solubility for the polar pyrimidine core while remaining highly miscible with non-polar antisolvents.

-

Vapor Diffusion Setup: Place the uncapped sample vial inside a larger, sealable vessel containing 5.0 mL of n -hexane. Seal the outer vessel tightly.

-

Thermodynamic Incubation: Store the system at a stable room temperature (20–25 °C) in an area free from vibrational disturbance for 3 to 7 days. Causality: Hexane vapor slowly diffuses into the acetone, gradually lowering the solubility of the pyrimidine derivative and promoting the growth of pristine, faceted single crystals 3.

-

Self-Validation Check (Unit Cell Matrix): Mount a selected crystal on a diffractometer (e.g., Mo Kα radiation, λ=0.71073 Å) at 100 K. Run a rapid 5-minute matrix scan to determine the unit cell parameters. Validation: If the unit cell matches a known polymorph or an unreacted starting material, abort the 12-hour data collection to save instrument time.

-

Full Data Collection & Refinement: Proceed with full hemisphere data collection. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Workflow for single-crystal growth and X-ray diffraction analysis of pyrimidine derivatives.

Crystallographic Parameters & Supramolecular Architecture

Upon successful refinement, the structural data must be quantified. Pyrimidine-5-carbaldehydes frequently crystallize in monoclinic or orthorhombic space groups (such as P21/c or Pca21 ) 4. The table below summarizes the expected quantitative crystallographic metrics for this specific fluorinated derivative based on empirical structural analogues.

| Parameter | Expected / Representative Value | Mechanistic Significance |

| Crystal System | Monoclinic / Orthorhombic | Dictates the macroscopic symmetry and potential for chiral space groups. |

| Space Group | P21/c or Pca21 | Pca21 allows for non-centrosymmetric packing, critical for nonlinear optical properties [[4]](). |

| Temperature | 100(2) K | Minimizes thermal motion (Debye-Waller factors) of the highly labile fluorine atom. |

| Dihedral Angle (Ring to Aldehyde) | < 5.0° | Confirms strong π-conjugation between the pyrimidine ring and the formyl group. |

| Intermolecular Contacts | C–H⋯F (approx. 2.4 Å) | Fluorine acts as a hydrogen bond acceptor, linking adjacent molecules into 1D chains 2. |

| π–π Stacking Distance | ~3.7 Å (Centroid-Centroid) | Stabilizes the lattice via offset face-to-face interactions between adjacent pyrimidine rings 4. |

Mechanistic Implications in Asymmetric Autocatalysis

Beyond static structural analysis, the crystal chemistry of pyrimidine-5-carbaldehydes is world-renowned for its role in the Soai Reaction —a landmark process in asymmetric autocatalysis where a chiral product catalyzes its own formation while suppressing the opposite enantiomer 5.

When 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde is subjected to solid-vapor phase reactions with diisopropylzinc, the crystal structure itself becomes the reaction vessel. If the achiral carbaldehyde is crystallized and ground into a powder, the randomly oriented, enantiotopic Re and Si faces of the crystal surface are exposed to the zinc vapor. This stochastic distribution acts as the initial chiral trigger, dictating the absolute configuration of the resulting pyrimidyl alkanol without the need for any external chiral reagents [[6]]().

Furthermore, crystallographic analysis of the intermediate zinc alkoxides generated during this reaction reveals the formation of highly stable tetrameric macrocycles (consisting of Zn2O2 square dimers). These tetramers are the active catalytic species responsible for the profound amplification of enantiomeric excess to >99.5% 7.

Mechanistic pathway of asymmetric autocatalysis initiated by solid-state crystal faces.

References

-

3Electronic Supplementary Information (ESI): Preparation of single crystal of pyrimidine-5-carbaldehyde 1. RSC.org.

-

7Crystal Structure of the Isopropylzinc Alkoxide of Pyrimidyl Alkanol: Mechanistic Insights for Asymmetric Autocatalysis. NIH.gov.

-

4A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. MDPI.com.

-

5Role of Asymmetric Autocatalysis in the Elucidation of Origins of Homochirality of Organic Compounds. MDPI.com.

-

[[1]]() 2,4-Dioxo-1-(prop-2-yn-yl)-1,2,3,4-tetra-hydro-pyrimidine-5-carbaldehyde. NIH.gov.

-

6Formation of enantioenriched alkanol with stochastic distribution of enantiomers in the absolute asymmetric synthesis under heterogeneous solid–vapor phase conditions. RSC Publishing.

-

[[2]]() Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI.com.

Sources

- 1. 2,4-Dioxo-1-(prop-2-yn-yl)-1,2,3,4-tetra-hydro-pyrimidine-5-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. Formation of enantioenriched alkanol with stochastic distribution of enantiomers in the absolute asymmetric synthesis under heterogeneous solid–vapor ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC01875A [pubs.rsc.org]

- 7. Crystal Structure of the Isopropylzinc Alkoxide of Pyrimidyl Alkanol: Mechanistic Insights for Asymmetric Autocatalysis with Amplification of Enantiomeric Excess - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity and Safety Profile of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde: A Technical Whitepaper

Executive Summary

4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde (CAS: 1427195-14-9) is a highly specialized, electron-deficient heterocyclic building block utilized in advanced medicinal chemistry and agrochemical synthesis[1]. As a reactive intermediate rather than a finalized Active Pharmaceutical Ingredient (API), empirical, long-term toxicological data on this specific molecule is inherently sparse. Consequently, drug development professionals and process chemists must rely on predictive toxicology, structural alerts, and read-across methodologies to establish safe handling parameters.

This whitepaper synthesizes the mechanistic toxicology of its constituent functional groups—specifically the electrophilic carbaldehyde and the tertiary fluoroalkyl moiety—to provide a comprehensive safety profile and a self-validating framework for occupational handling.

Structural Alerts and Mechanistic Toxicology

The toxicity profile of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde is dictated by the synergistic electronic effects of its three primary structural features: the pyrimidine ring, the 5-carbaldehyde group, and the 4-(1-fluoro-1-methylethyl) substituent.

The Electrophilic Carbaldehyde Core

Aldehydes are universally recognized for their electrophilic reactivity. According to the Hard and Soft Acids and Bases (HSAB) theory, aromatic and heteroaromatic aldehydes act as "hard" electrophiles[2]. The pyrimidine ring, containing two electronegative nitrogen atoms, exerts a strong electron-withdrawing effect, significantly increasing the partial positive charge ( δ+ ) on the carbonyl carbon.

When this molecule enters a biological system, it preferentially targets "hard" biological nucleophiles. The primary targets are the ϵ -amino groups of lysine residues and the exocyclic amino groups of DNA bases[2][3]. The reaction proceeds via a 1,2-nucleophilic addition to form an unstable aminol, which rapidly dehydrates to form a covalent Schiff base (imine)[2][4]. This irreversible cross-linking alters protein conformation, leading to enzyme impairment, cellular toxicity, and potent sensitization of the skin and respiratory tract[5].

Fig 1. Mechanistic pathway of aldehyde-induced protein impairment via Schiff base formation.

The Tertiary Fluoroalkyl Substituent

The inclusion of a 1-fluoro-1-methylethyl (2-fluoropropan-2-yl) group introduces unique physicochemical stability. While primary fluoroalkyl groups (-CH2F) can sometimes undergo enzymatic defluorination leading to toxic fluoroacetate accumulation, tertiary fluorides are sterically hindered and highly resistant to SN2 displacement[6]. Furthermore, the adjacent electron-deficient pyrimidine ring strongly destabilizes any potential carbocation intermediate, effectively preventing SN1 or E1 elimination of the fluoride ion[7]. As a result, the C-F bond is metabolically stable, and the risk of systemic acute fluoride toxicity is negligible. The primary toxicological driver remains the reactive carbaldehyde moiety.

Predictive Hazard Profile

Based on the toxicological data of close structural analogs, such as unsubstituted pyrimidine-5-carboxaldehyde (CAS: 10070-92-5), we can extrapolate the quantitative and qualitative hazard profile for this compound[8][9].

| Hazard Class | Predictive Signal | Mechanistic Rationale | Est. GHS Category |

| Acute Oral Toxicity | Harmful if swallowed | Rapid absorption and protein cross-linking in the GI tract mucosa. | Category 4[8] |

| Skin Irritation | Causes skin irritation | Covalent modification of epidermal keratinocytes via Schiff base formation. | Category 2[9] |

| Eye Irritation | Causes serious eye irritation | High reactivity with aqueous mucosal membranes of the cornea. | Category 2A[9] |

| Skin Sensitization | May cause allergic reaction | Haptenization; aldehyde-protein adducts are recognized as foreign antigens by the immune system. | Category 1[8] |

| Respiratory Toxicity | May cause respiratory irritation | Inhalation of volatile dust/vapor leads to direct cross-linking of respiratory epithelium. | STOT SE 3[9] |

Occupational Health & Self-Validating Handling Protocols

Because of the severe sensitization potential and electrophilic reactivity of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde, handling requires stringent engineering controls. The following methodology establishes a self-validating system —meaning the protocol inherently proves its own safety before the operator is allowed to proceed to the next step of exposure.

Step-by-Step Methodology: Safe Handling and In-Situ Quenching

Step 1: Pre-Weighing & Containment Verification

-

Action: Conduct all weighing and solid-transfer operations inside a Ventilated Balance Enclosure (VBE) or a negative-pressure isolator.

-

Causality: The compound's low molecular weight makes it prone to aerosolization. Inhalation bypasses the stratum corneum barrier, directly exposing sensitive respiratory proteins to the electrophile.

Step 2: Inert Atmosphere Transfer

-

Action: Transfer the material into the reaction vessel using a sealed addition funnel or split-butterfly valve. Purge the vessel with Argon or Nitrogen.

-

Causality: While the tertiary fluoride is stable, aldehydes are prone to auto-oxidation in the presence of atmospheric oxygen, converting to pyrimidine-5-carboxylic acids. Inerting preserves chemical integrity and prevents unpredictable side-reactions.

Step 3: Reaction Execution

-

Action: Execute the planned synthetic step (e.g., reductive amination or Wittig reaction) under continuous stirring and temperature control.

Step 4: Electrophile Quenching (The Self-Validating Step)

-

Action: Before opening the reactor for workup, add 2.0 equivalents of a sacrificial amine scavenger (e.g., ethanolamine or sodium bisulfite) to the reaction mixture. Stir for 30 minutes.

-

Causality: Ethanolamine acts as a highly reactive, sacrificial "hard" nucleophile. It outcompetes biological nucleophiles by rapidly reacting with any unreacted pyrimidine-5-carbaldehyde to form a stable, water-soluble imine.

-

Validation: Extract a 1 mL aliquot via a closed sampling loop. Run an immediate High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) assay. If the characteristic UV absorbance peak of the starting aldehyde is absent, the system validates that the electrophilic hazard has been neutralized. The reactor is now safe to open.

Step 5: Waste Segregation

-

Action: Route all aqueous waste containing the quenched imine adducts to a dedicated halogenated/nitrogenous waste stream for high-temperature incineration. Do not mix with acidic waste streams, as low pH can hydrolyze the Schiff base and liberate the toxic aldehyde.

Fig 2. Self-validating occupational exposure control workflow for reactive aldehydes.

Conclusion

The toxicity of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde is dominated by its highly electrophilic carbaldehyde group, which readily forms Schiff base adducts with biological proteins[2]. While the fluorinated moiety is metabolically stable[6], the compound must be treated as a potent skin and respiratory sensitizer[8][9]. By implementing self-validating quenching protocols utilizing sacrificial nucleophiles, drug development professionals can safely leverage this building block in complex syntheses without compromising occupational health.

References

-

Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Aldehydes: What We Should Know About Them Source: MDPI URL:[Link]

-

Novel C-6 Fluorinated Acyclic Side Chain Pyrimidine Derivatives: Synthesis, 1H and 13C NMR Conformational Studies, and Antiviral and Cytostatic Evaluations Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative Source: RSC Advances URL:[Link]

-

Interaction of aldehydes derived from lipid peroxidation and membrane proteins Source: Frontiers URL:[Link]

Sources

- 1. CAS:1427195-26-3, 4-(2-氟丙烷-2-基)嘧啶-5-甲腈-毕得医药 [bidepharm.com]

- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Interaction of aldehydes derived from lipid peroxidation and membrane proteins [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18 F-labeled celecoxib derivative - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04494F [pubs.rsc.org]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

Strategic Utilization of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde in Early-Stage Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of sp³-rich, fluorinated motifs has become a cornerstone for overcoming pharmacokinetic liability. 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde (CAS: 1427195-14-9) represents a highly privileged, dual-purpose building block. It combines the metabolic resilience of a fluoroisopropyl group with the synthetic versatility of a pyrimidine-5-carbaldehyde core. This technical whitepaper dissects the physicochemical rationale, structural advantages, and self-validating synthetic methodologies required to deploy this scaffold effectively in early-stage target-directed drug discovery.

Physicochemical Profiling: The Causality of the Fluoroisopropyl Motif

The selection of a 1-fluoro-1-methyl-ethyl (fluoroisopropyl) group over standard alkyl substituents (such as isopropyl or tert-butyl) is rarely arbitrary; it is a calculated bioisosteric replacement driven by specific pharmacokinetic and pharmacodynamic goals.

Metabolic Blockade via C-F Bond Polarization

Standard isopropyl groups are highly susceptible to cytochrome P450 (CYP3A4/CYP2D6) mediated hydroxylation at the electron-rich tertiary carbon, leading to rapid phase I clearance. By substituting the tertiary hydrogen with fluorine, the resulting C-F bond (bond dissociation energy ~116 kcal/mol) creates an insurmountable electronic and steric blockade against oxidative enzymes.

This principle has been conclusively demonstrated in the optimization of clinical-stage therapeutics. For instance, in the development of WRN helicase inhibitors for MSI-High cancers, the integration of a metabolically stable fluoroisopropyl pyrimidine core (as seen in VVD-214) resulted in a 10-fold increase in target potency while maintaining exceptional metabolic stability[1]. Similarly, 2 demonstrated that introducing a fluoroisopropyl moiety successfully inhibited oxidative degradation by CYP enzymes without compromising receptor affinity[2].

pKa Modulation and Lipophilicity (logD)

Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) propagates through the alkyl chain, effectively lowering the pKₐ of adjacent basic nitrogen centers (such as those in the pyrimidine ring). This reduction in basicity increases the fraction of the un-ionized drug at physiological pH, thereby enhancing passive membrane permeability and intracellular target engagement.

Fig 1. Metabolic blockade logic comparing standard isopropyl versus fluoroisopropyl motifs.

Quantitative Physicochemical Comparison

To guide fragment selection, the following table summarizes the physicochemical shifts when transitioning from traditional alkyl groups to the fluoroisopropyl motif.

| Property | Isopropyl Motif | tert-Butyl Motif | 1-Fluoro-1-methyl-ethyl Motif |

| Steric Bulk (A-value) | Moderate (~2.15) | High (~4.9) | Moderate-High (~2.5) |

| Lipophilicity (ΔlogP) | +1.5 | +2.0 | +1.2 to +1.6 |

| CYP450 Vulnerability | High (Tertiary C-H oxidation) | Low | Very Low (C-F bond blockade) |

| Electronic Effect | Inductive Donating (+I) | Inductive Donating (+I) | Inductive Withdrawing (-I) |

| Impact on Basic Centers | Increases pKₐ | Increases pKₐ | Decreases pKₐ (Improves permeability) |

Synthetic Utility: The Pyrimidine-5-carbaldehyde Core

The 5-carbaldehyde position on the pyrimidine ring acts as a highly reactive, orthogonal electrophilic handle. Because the pyrimidine ring is electron-deficient, the aldehyde is highly activated toward nucleophilic attack. This scaffold has been historically critical in the synthesis of oncology drugs.

For example, 3 have utilized 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent dual ErbB-2/EGFR kinase inhibitors[3]. Furthermore, the condensation of pyrimidine-5-carbaldehydes into oximes has successfully yielded potent FLT3 tyrosine kinase inhibitors for the treatment of mutated human leukemias[4].

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity library generation, the following step-by-step protocol details the reductive amination of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde. This protocol is engineered as a self-validating system , meaning the reaction cannot proceed to the next phase without analytical confirmation, thereby preventing the accumulation of dead-end byproducts.

Protocol: Reductive Amination & Subsequent Cyclization

Objective: Synthesize a secondary amine intermediate for downstream kinase inhibitor cyclization.

Step 1: Imine Condensation (The Validation Checkpoint)

-

Reagent Assembly: Dissolve 1.0 eq of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde and 1.1 eq of the target primary amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

-

Causality of Catalyst: Add 2.0 eq of Titanium(IV) isopropoxide (Ti(O-iPr)₄). Why Ti(O-iPr)₄? Unlike standard acid catalysis, Ti(O-iPr)₄ acts as both a mild Lewis acid to activate the aldehyde and an irreversible water scavenger. This drives the equilibrium entirely to the imine without requiring harsh Dean-Stark conditions that could degrade the fluorinated pyrimidine.

-

Self-Validation (Crucial): Stir at room temperature for 4 hours. Extract a 5 µL aliquot, quench in 100 µL of methanol, and inject into the LC-MS.

-

Pass Criteria: The aldehyde mass peak [M+H]⁺ must be completely absent, replaced by the imine mass peak [M+H-H₂O]⁺. Do not proceed to Step 2 until this is confirmed. Premature reduction will irreversibly convert unreacted aldehyde into an inert alcohol.

-

Step 2: Chemoselective Reduction

-

Reagent Addition: Cool the validated reaction mixture to 0°C. Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions.

-

Causality of Reductant: Why NaBH(OAc)₃ instead of NaBH₄? Triacetoxyborohydride is sterically hindered and electron-deficient. It selectively reduces the protonated iminium ion while leaving any trace unreacted aldehyde completely untouched, ensuring absolute chemoselectivity.

-

Quench & Isolate: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.

Step 3: Cyclization to Fused Bicyclic System

-

The resulting secondary amine can be treated with triphosgene or urea derivatives under basic conditions (DIPEA) at 80°C to yield a fused pyrimido[4,5-d]pyrimidine scaffold, a classic hinge-binding motif for ATP-competitive kinase inhibitors.

Fig 2. Self-validating synthetic workflow for kinase inhibitor generation via reductive amination.

References

-

4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. National Institutes of Health (NIH) / PubMed.[Link]

-

4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. National Institutes of Health (NIH) / PubMed.[Link]

-

Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Publishing.[Link]

-

Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. PubMed Central (PMC) / Journal of Medicinal Chemistry.[Link]

Sources

- 1. Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]

- 3. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetic Properties of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde Derivatives

Foreword: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous approved drugs.[1][2] Its unique physicochemical attributes, such as the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for other aromatic systems, have led to its widespread incorporation into drug candidates across a spectrum of therapeutic areas, from oncology to infectious diseases.[3][4] This guide focuses on a novel series of pyrimidine derivatives characterized by a 4-(1-fluoro-1-methyl-ethyl) substituent and a 5-carbaldehyde group. Understanding the pharmacokinetic profile—the journey of a drug through the body—is paramount for the successful development of these or any new chemical entities.[5] This document provides a comprehensive analysis of the anticipated pharmacokinetic properties of this specific pyrimidine scaffold and a detailed roadmap for its experimental characterization.

Structural Analysis and Predicted Physicochemical Properties

The pharmacokinetic behavior of a molecule is intrinsically linked to its structural and physicochemical properties. The 4-(1-fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde core possesses several key features that will dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

-

The Pyrimidine Core: As an aromatic heterocycle, the pyrimidine ring itself contributes to the overall planarity and electronic properties of the molecule, influencing interactions with metabolic enzymes and transporters.[3]

-

The 5-Carbaldehyde Group: This electron-withdrawing group can participate in hydrogen bonding and is a potential site for metabolic transformation.[1]

-

The 4-(1-Fluoro-1-methyl-ethyl) Substituent: This is the most novel feature of the scaffold. The tertiary alkyl group adds steric bulk and lipophilicity. The fluorine atom can significantly alter the electronic properties of the molecule, potentially blocking metabolism at that position and influencing binding to target proteins.

A predictive analysis of the core structure's drug-like properties, based on established principles such as Lipinski's Rule of Five, can provide initial insights into its potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties of the Core Scaffold

| Property | Predicted Value | Implication for Pharmacokinetics |

| Molecular Weight | ~184 g/mol | Well within the typical range for good oral absorption (<500 g/mol ). |

| LogP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 0 | Favors good membrane permeability. |

| Hydrogen Bond Acceptors | 3 (2 pyrimidine nitrogens, 1 carbonyl oxygen) | Within the acceptable range for oral drugs (<10). |

| Polar Surface Area | ~49 Ų | Suggests good potential for intestinal absorption and cell membrane penetration. |

These values are estimations and will vary with further substitution on the scaffold.

Predictive ADME Profile

Based on the structural analysis, we can construct a predictive ADME profile for this class of compounds.

Absorption

The predicted physicochemical properties in Table 1 suggest that derivatives of this scaffold are likely to exhibit good passive diffusion across the intestinal epithelium, a primary mechanism for the absorption of many oral drugs. The moderate lipophilicity and low polar surface area are favorable for traversing the lipid bilayers of enterocytes.

Distribution

Following absorption, the distribution of these compounds will be influenced by their plasma protein binding and tissue permeability. The moderate lipophilicity suggests a degree of binding to plasma proteins like albumin. The ability to cross cell membranes indicates that these compounds may distribute into various tissues. The presence of the fluorine atom could potentially facilitate entry into the central nervous system (CNS), a property that would need to be experimentally verified.

Metabolism

Metabolism is a critical determinant of a drug's half-life and potential for drug-drug interactions. The 4-(1-fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde scaffold presents several potential sites for metabolic transformation, primarily mediated by hepatic enzymes.[6]

-

Oxidation of the Carbaldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, a common metabolic pathway catalyzed by aldehyde dehydrogenases (ALDHs) or cytochrome P450 (CYP) enzymes.

-

Reduction of the Carbaldehyde: The aldehyde can also be reduced to a primary alcohol by aldo-keto reductases (AKRs).

-

Hydroxylation of the Pyrimidine Ring: The pyrimidine ring itself can undergo hydroxylation, mediated by CYP enzymes.

-

Metabolism of the 4-Substituent: The 1-fluoro-1-methyl-ethyl group is relatively sterically hindered, which may limit its metabolism. However, oxidative defluorination is a known metabolic pathway for some fluorinated compounds and could lead to the formation of reactive metabolites.[7]

The primary enzymes involved in the metabolism of pyrimidine derivatives are the cytochrome P450s, particularly CYP3A4, which is responsible for the metabolism of a large percentage of clinically used drugs.

Diagram 1: Predicted Metabolic Pathways

Caption: Predicted metabolic pathways for the core scaffold.

Excretion

The parent compound and its metabolites are likely to be eliminated from the body through a combination of renal (urine) and biliary (feces) excretion. The more polar metabolites, such as the carboxylic acid derivative, are more likely to be excreted in the urine.

A Roadmap for Experimental Pharmacokinetic Characterization

While predictive analysis is a valuable starting point, experimental data is essential to accurately define the pharmacokinetic profile of these novel derivatives. A staged approach, beginning with in vitro assays and progressing to in vivo studies, is recommended.

Diagram 2: Experimental Workflow for Pharmacokinetic Profiling

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. In vitro metabolism studies to inform physiologically-based pharmacokinetic modelling of mefloquine, ritonavir and proguanil [open.uct.ac.za]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Literature review on the synthesis of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde

An In-depth Technical Guide to the Proposed Synthesis of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde

Abstract

The incorporation of fluorinated alkyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and metabolic properties. The target molecule, 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde, represents a novel structure with potential applications in drug discovery as a versatile synthetic intermediate. This guide provides a comprehensive, technically-grounded proposed synthesis for this compound. In the absence of published routes for this specific molecule, this document outlines a rational, multi-step synthetic strategy derived from established, high-yield chemical transformations. Each step is detailed with mechanistic insights, step-by-step protocols, and the scientific rationale behind procedural choices, designed to guide researchers in its successful synthesis.

Introduction: The Significance of Fluorinated Pyrimidines

The pyrimidine nucleus is a fundamental component of life, forming the backbone of nucleobases in DNA and RNA. In medicinal chemistry, pyrimidine derivatives are ubiquitous, exhibiting a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties[1][2][3]. The strategic introduction of fluorine or fluoroalkyl groups can dramatically enhance a molecule's therapeutic potential by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets[4]. The 1-fluoro-1-methylethyl moiety, a tertiary fluoride, is particularly interesting as it introduces a stable, lipophilic, and sterically demanding group. This guide details a proposed synthetic pathway to 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde, a key building block for creating a new generation of complex fluorinated molecules.

Strategic Approach: A Retrosynthetic Analysis

A logical retrosynthetic strategy is crucial for designing a viable pathway to a novel target. Our analysis deconstructs the target molecule into manageable, synthetically accessible precursors.

Caption: Retrosynthetic pathway for the target molecule.

The key transformations identified are:

-

C5-Formylation: The aldehyde group can be installed onto the pyrimidine ring in the final step. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating activated heterocyclic systems and is the logical choice for this transformation[5][6][7].

-

Tertiary Fluorination: The 1-fluoro-1-methylethyl group can be formed from a tertiary alcohol precursor, 2-(pyrimidin-4-yl)propan-2-ol. Modern dehydroxylative fluorination methods are well-suited for this conversion, offering a direct route to the challenging C(sp³)-F bond[8][9].

-

Tertiary Alcohol Formation: The tertiary alcohol can be readily synthesized from a pyrimidine-4-carboxylic acid ester by reaction with two equivalents of a methyl Grignard reagent. This is a robust and high-yielding method for constructing tertiary alcohols.

-

Pyrimidine Core Synthesis: The synthesis begins with a readily available or easily synthesized pyrimidine-4-carboxylic acid derivative.

This strategic pathway leverages reliable and well-documented reactions to build complexity systematically, minimizing potential synthetic hurdles.

Proposed Synthetic Pathway & Experimental Protocols

This section outlines the detailed forward synthesis, providing step-by-step protocols for each key transformation.

Caption: Proposed three-step synthetic workflow.

Step 1: Synthesis of 2-(Pyrimidin-4-yl)propan-2-ol

Expertise & Experience: The Grignard reaction is a fundamental C-C bond-forming reaction. The addition of an organomagnesium reagent to an ester is a reliable method for synthesizing tertiary alcohols. Using two equivalents of the Grignard reagent ensures the reaction goes to completion, first forming a ketone intermediate which is then immediately attacked by a second equivalent. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent and its inertness under the reaction conditions. The reaction is performed at low temperature to control the exothermicity and minimize side reactions.

Protocol:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add pyrimidine-4-carboxylic acid methyl ester (1.0 eq).

-

Dissolve the ester in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary alcohol.

| Reagent | M.W. ( g/mol ) | Equivalents | Quantity |

| Pyrimidine-4-carboxylate | 138.12 | 1.0 | (e.g., 5.0 g) |

| Methylmagnesium Bromide | - | 2.2 | (e.g., 26.8 mL, 3M) |

| Anhydrous THF | - | - | (e.g., 180 mL) |

| Expected Product | 152.18 | - | ~85-95% Yield |

Step 2: Synthesis of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine

Expertise & Experience: The conversion of a tertiary alcohol to a tertiary fluoride is a challenging transformation, often plagued by elimination side reactions. Modern fluorinating reagents have been developed to overcome this. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a milder alternative to DAST and is effective for dehydroxylative fluorination. The reaction proceeds via an Sₙi or Sₙ2 mechanism after activation of the hydroxyl group, which helps to suppress the formation of alkene byproducts. An alternative, more recent method involves using an electrophilic fluorine source like Selectfluor in combination with an activating system (e.g., Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I), which has shown high efficacy for tertiary alcohols[8][9].

Protocol (Using Deoxo-Fluor®):

-

In a fume hood, to a solution of 2-(pyrimidin-4-yl)propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene (FPE) or Teflon flask, add Deoxo-Fluor® (1.2 eq) dropwise at -78 °C (dry ice/acetone bath).

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by ¹⁹F NMR or TLC (staining with potassium permanganate to check for disappearance of the alcohol).

-

Carefully quench the reaction by pouring it slowly into a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir vigorously until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product may be volatile).

-

Purify the crude product by flash column chromatography to yield the fluorinated pyrimidine.

| Reagent | M.W. ( g/mol ) | Equivalents | Quantity |

| 2-(Pyrimidin-4-yl)propan-2-ol | 152.18 | 1.0 | (e.g., 4.0 g) |

| Deoxo-Fluor® | 221.25 | 1.2 | (e.g., 7.0 g) |

| Anhydrous DCM | - | - | (e.g., 130 mL) |

| Expected Product | 154.17 | - | ~60-75% Yield |

Step 3: Synthesis of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde

Expertise & Experience: The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. The reactive electrophile, the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺), is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF)[6][7]. The pyrimidine ring is generally electron-deficient, but the C4-alkyl substituent provides some electron-donating character, activating the adjacent C5 position for electrophilic substitution[10]. The reaction is typically heated to drive the formylation of less reactive substrates. An aqueous workup with a mild base like sodium acetate hydrolyzes the intermediate iminium salt to the final aldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Protocol:

-

In a fume hood, cool a flask containing anhydrous dimethylformamide (DMF, 5.0 eq) to 0 °C.

-

Slowly add phosphoryl chloride (POCl₃, 1.5 eq) dropwise, keeping the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

-

Add a solution of 4-(1-fluoro-1-methyl-ethyl)-pyrimidine (1.0 eq) in a minimal amount of anhydrous DMF to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the mixture by adding a saturated aqueous solution of sodium acetate until the pH is ~6-7.

-

Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the intermediate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the final target molecule.

| Reagent | M.W. ( g/mol ) | Equivalents | Quantity |

| 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine | 154.17 | 1.0 | (e.g., 3.0 g) |

| Phosphoryl Chloride (POCl₃) | 153.33 | 1.5 | (e.g., 2.7 mL) |

| Anhydrous DMF | 73.09 | 5.0 | (e.g., 7.1 mL) |

| Expected Product | 182.18 | - | ~50-65% Yield |

Conclusion and Outlook

This guide presents a robust and scientifically-sound synthetic strategy for the novel compound 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde. By employing a sequence of well-established and reliable reactions—Grignard addition, dehydroxylative fluorination, and Vilsmeier-Haack formylation—this pathway provides a clear and logical route for researchers. The detailed protocols and mechanistic insights serve as a practical blueprint for its synthesis in a laboratory setting. The successful preparation of this molecule will provide a valuable building block for the development of new fluorinated pyrimidine derivatives with potential applications in medicinal chemistry and materials science.

References

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

-

Nitrogen bridgehead compounds. Part 30. Vilsmeier–Haack formylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. ResearchGate. Available at: [Link]

-

Facile nucleophilic fluorination reactions using tert-alcohols as a reaction medium: significantly enhanced reactivity of alkali metal fluorides and improved selectivity. PubMed. Available at: [Link]

-

Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. Available at: [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. MDPI. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Catalytic Nucleophilic Fluorination of Secondary and Tertiary Propargylic Electrophiles with a Copper–N-Heterocyclic Carbene Complex. PMC. Available at: [Link]

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Thieme. Available at: [Link]

-

Dehydroxylative Fluorination of Tertiary Alcohols. ACS Publications. Available at: [Link]

-

Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals. Available at: [Link]

-

Dehydroxylative Fluorination of Tertiary Alcohols. ACS Publications. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online. Available at: [Link]

-

Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC. Available at: [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink. Available at: [Link]

-

Pyrimidine Acyclo-C-Nucleosides by Ring Transformations of 2-Formyl-L-arabinal. PMC. Available at: [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Dovepress. Available at: [Link]

-

Modifications at the C-5 position of pyrimidine nucleosides. ResearchGate. Available at: [Link]

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. CiteDrive. Available at: [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2-(pyrimidin-4-yl)indoles. PubMed. Available at: [Link]

-

Protonation of the pyrimidine ring at the C(5) position: formation of a stable cationic sigma-complex. PubMed. Available at: [Link]

-

4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. ACS Publications. Available at: [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Available at: [Link]

-

Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PMC. Available at: [Link]

-

Structures of pyrimidine oxidation products. ResearchGate. Available at: [Link]

Sources

- 1. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. jchemrev.com [jchemrev.com]

- 5. mdpi.com [mdpi.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. Protonation of the pyrimidine ring at the C(5) position: formation of a stable cationic sigma-complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Utility of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde in Pharmaceutical Synthesis

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antiviral and anticancer drugs.[1][2] The strategic functionalization of this scaffold is paramount in the drug discovery process. This guide details the application of a highly versatile, fluorinated intermediate, 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde . The presence of a gem-fluoro-methyl-ethyl group can enhance metabolic stability and lipophilicity, key parameters in drug design.[3] Concurrently, the aldehyde at the C5 position serves as a reactive handle for a wide array of synthetic transformations, enabling the rapid generation of diverse molecular libraries. This document provides detailed protocols, mechanistic insights, and practical guidance for researchers and drug development professionals aiming to leverage this potent building block.

Intermediate Profile and Safety Considerations

Physicochemical Data

| Property | Value |

| IUPAC Name | 4-(1-Fluoro-1-methylethyl)pyrimidine-5-carbaldehyde |

| Molecular Formula | C₈H₉FN₂O |

| Molecular Weight | 168.17 g/mol |

| Appearance | Predicted: Off-white to yellow solid |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMSO, DMF) |

Handling and Safety

As with any laboratory chemical, proper safety protocols are essential. While a specific Safety Data Sheet (SDS) for this exact compound is not available, guidance can be extrapolated from structurally related pyrimidine-5-carbaldehydes and organofluorine compounds.

-

Hazard Classification: Assumed to be a skin, eye, and respiratory tract irritant.[4]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress and degradation.[4] It is advisable to store it under an inert atmosphere (e.g., Argon or Nitrogen).

Core Synthetic Applications: Diversification Protocols

The aldehyde functionality is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions. The following protocols are foundational for constructing libraries of novel compounds from the title intermediate.

Reductive Amination: Accessing Novel Amine Scaffolds

Rationale: Reductive amination is arguably the most robust and widely used method for synthesizing secondary and tertiary amines in medicinal chemistry. It allows for the direct coupling of the aldehyde with a vast array of primary and secondary amines, introducing diverse functional groups and modulating physicochemical properties. The reaction proceeds via an initial imine/iminium ion formation, which is then reduced in situ.[6]

Workflow Diagram: Reductive Amination

Caption: General workflow for the reductive amination protocol.

Detailed Protocol:

-

Reaction Setup: To a solution of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).

-

Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS for the consumption of the starting aldehyde.

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, capable of reducing the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions.[6]

-

Reaction Completion: Stir the reaction at room temperature for 3-12 hours until the imine intermediate is fully consumed (as monitored by TLC/LC-MS).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient).

Troubleshooting:

-

Low Conversion: If imine formation is slow, adding a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium forward. If the reduction is slow, gentle heating (40 °C) may be required.

-

Side Products: Over-alkylation of primary amines can occur. Using a slight excess of the amine can sometimes mitigate this.

Wittig Olefination: Synthesis of Alkenyl-Pyrimidines

Rationale: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide.[7] This allows for the introduction of various alkenyl linkers, which can be used to connect different pharmacophores or to serve as handles for further reactions (e.g., Michael addition, hydrogenation). The stereochemical outcome (E/Z) can often be controlled by the choice of ylide (stabilized vs. non-stabilized).[8]

Reaction Scheme: Wittig Olefination

Caption: The Wittig reaction proceeds via a [2+2] cycloaddition.

Detailed Protocol (for a non-stabilized ylide):

-

Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M). Cool the suspension to 0 °C in an ice bath.

-

Add n-Butyllithium (n-BuLi) (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise. The solution will turn a characteristic deep red or orange color, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Aldehyde Addition: Cool the ylide solution back down to -78 °C (dry ice/acetone bath). Dissolve the 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. Causality Note: The low temperature addition helps control the reaction rate and can influence the stereoselectivity of the resulting alkene.[9]

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (e.g., by adding hexanes or diethyl ether to the crude mixture) or by flash column chromatography.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

Rationale: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.[10] This reaction yields electron-deficient alkenes, which are valuable Michael acceptors and precursors to a wide range of heterocyclic and carbocyclic systems.[11]

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde (1.0 eq) and an active methylene compound such as malononitrile (1.1 eq) in ethanol (0.2 M).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq). Causality Note: The base facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the aldehyde carbonyl.[12]

-

Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-6 hours. The reaction progress can be conveniently monitored by the precipitation of the product or by TLC.

-